2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate
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Overview
Description
2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate typically involves a multi-step process
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Butyl and Dimethyl Groups: The butyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Attachment of Hexafluorophosphate Anion: The final step involves the formation of the indolium salt by reacting the indole derivative with hexafluorophosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as dyes and pigments.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)-ethylidene]-2-chloro-cyclohex-1-enyl]-vinyl)-1,1-dimethyl-1H-benzo[e]indolium hexafluorophosphate
- 3-Butyl-2-[3-(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1H-benz[e]indolium iodide
Uniqueness
The uniqueness of 2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate lies in its specific structural features, such as the presence of the butyl and dimethyl groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
356062-62-9 |
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Molecular Formula |
C36H39F6N2P |
Molecular Weight |
644.7 g/mol |
IUPAC Name |
2-[3-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C36H39N2.F6P/c1-7-8-24-38-30-23-21-26-15-10-12-17-28(26)34(30)36(4,5)32(38)19-13-18-31-35(2,3)33-27-16-11-9-14-25(27)20-22-29(33)37(31)6;1-7(2,3,4,5)6/h9-23H,7-8,24H2,1-6H3;/q+1;-1 |
InChI Key |
GEOIXQSTSLTWOU-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)(C)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)(C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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